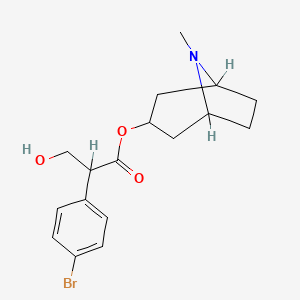
1,2-Propanediol, 3-(1-bromo-2-methylallyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to an allylic carbon, which is further connected to a propanediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol typically involves the reaction of 1,2-propanediol with 1-bromo-2-methylallyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include substituted propanediols, such as 3-(2-methylallyloxy)-1,2-propanediol.
Oxidation: Products include epoxides and aldehydes.
Reduction: The major product is 3-(2-methylallyloxy)-1,2-propanediol.
Applications De Recherche Scientifique
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, which are mediated by specific reagents and catalysts. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylallyl bromide: A precursor in the synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.
3-(2-Methylallyloxy)-1,2-propanediol: A product of nucleophilic substitution reactions involving 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.
Epoxides and Aldehydes: Products of oxidation reactions.
Uniqueness
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is unique due to its specific structure, which combines an allylic bromide with a propanediol moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
63834-57-1 |
|---|---|
Formule moléculaire |
C7H13BrO3 |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
3-(1-bromo-2-methylprop-2-enoxy)propane-1,2-diol |
InChI |
InChI=1S/C7H13BrO3/c1-5(2)7(8)11-4-6(10)3-9/h6-7,9-10H,1,3-4H2,2H3 |
Clé InChI |
PAQSTZTUDSARQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(OCC(CO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



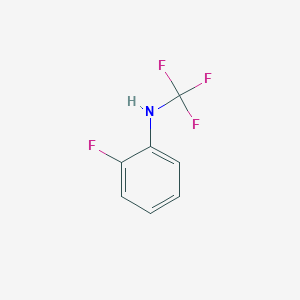
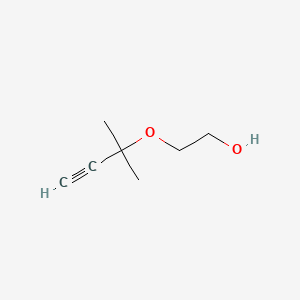



![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
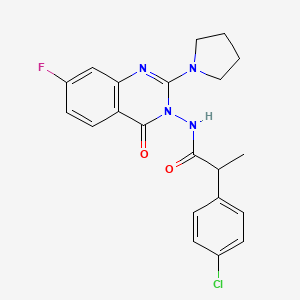
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)
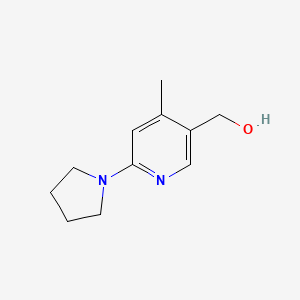

![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)
